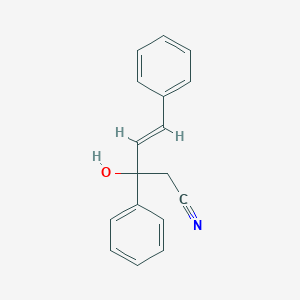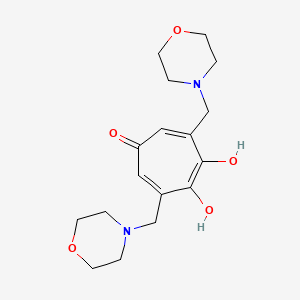
Urea, 1,3-bis(o-chlorobenzyl)-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,3-bis(o-chlorobenzyl)-2-thio- is a chemical compound characterized by the presence of two o-chlorobenzyl groups attached to a thiourea backbone
Métodos De Preparación
The synthesis of Urea, 1,3-bis(o-chlorobenzyl)-2-thio- typically involves the reaction of o-chlorobenzyl chloride with thiourea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve larger-scale reactions with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Urea, 1,3-bis(o-chlorobenzyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the o-chlorobenzyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Urea, 1,3-bis(o-chlorobenzyl)-2-thio- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Urea, 1,3-bis(o-chlorobenzyl)-2-thio- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Urea, 1,3-bis(o-chlorobenzyl)-2-thio- can be compared to other thiourea derivatives, such as:
1,3-bis(o-chlorobenzyl)thiourea: Similar in structure but may have different reactivity and applications.
1,3-bis(p-chlorobenzyl)thiourea: The para-substituted analog with potentially different chemical and biological properties.
1,3-bis(o-methylbenzyl)thiourea: A methyl-substituted derivative with unique characteristics
Propiedades
Número CAS |
31964-49-5 |
|---|---|
Fórmula molecular |
C15H14Cl2N2S |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
1,3-bis[(2-chlorophenyl)methyl]thiourea |
InChI |
InChI=1S/C15H14Cl2N2S/c16-13-7-3-1-5-11(13)9-18-15(20)19-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,18,19,20) |
Clave InChI |
KNVQGYRKNYQADY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=S)NCC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)



![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)

![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)
![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)






